molecular formula C12H15NO2 B13547633 2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid

2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid

Cat. No.: B13547633
M. Wt: 205.25 g/mol
InChI Key: USQCJHPAJSGLJV-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic acid is a tricyclic compound featuring a seven-membered azepine ring fused to a benzene ring, with an acetic acid substituent at the 5-position. For example, caffeic acid-derived amides with similar tricyclic frameworks, such as compound D9 (a 2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl acrylamide), demonstrate potent antiproliferative activity against cancer cell lines (e.g., HepG2, IC₅₀ = 0.79 μM) and EGFR inhibition (IC₅₀ = 0.36 μM) .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-(2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl)acetic acid

InChI

InChI=1S/C12H15NO2/c14-12(15)8-9-4-3-7-13-11-6-2-1-5-10(9)11/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15)

InChI Key

USQCJHPAJSGLJV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2NC1)CC(=O)O

Origin of Product

United States

Preparation Methods

Method Overview:

This approach involves initial condensation of 2-nitrobenzaldehyde with 2-chloroethylamine hydrochloride in an organic solvent, followed by nitro-reduction and cyclization to form the azepine ring.

Key Steps:

  • Condensation: 2-nitrobenzaldehyde reacts with 2-chloroethylamine hydrochloride in an inert organic solvent (e.g., methanol, ethanol, or dichloromethane).
  • Nitro-Reduction: The nitro group is reduced to an amine using Fe powder, Zn powder, or SnCl₂.
  • Cyclization: Intramolecular cyclization occurs in the presence of Lewis acids like AlCl₃, forming the seven-membered azepine ring.
  • Double Bond Reduction & Acetylation: NaBH₄ or KBH₄ reduces the double bond, followed by acetylation with acylating agents such as acetic anhydride or acetyl chloride, often in the presence of bases like pyridine or triethylamine.

Reaction Scheme & Data Table:

Step Reagents & Conditions Product Yield (%) Notes
1 2-Nitrobenzaldehyde + 2-chloroethylamine hydrochloride in methanol Condensed intermediate Initial condensation
2 Fe/Zn/SnCl₂ reduction Amino intermediate Nitro to amine conversion
3 Cyclization with AlCl₃ Tetrahydrobenzo[b]azepine core 60-80 Ring closure efficiency varies
4 NaBH₄ reduction Double bond reduction 70-85 Final reduction step
5 Acetylation Acetic acid derivative 65-75 Final functionalization

Reference: The process described in EP2163538B1 emphasizes the use of nitro-reduction and cyclization, with various organic solvents and reducing agents, making it a versatile route for synthesizing tetrahydrobenzo[b]azepines.

Preparation via N-Alkylation and Intramolecular Cyclization of Aromatic Precursors

Method Overview:

Starting from substituted aromatic amines such as 2,4-dimethylaniline, this method involves N-alkylation with ethyl 4-bromobutyrate, followed by carbamoylation, hydrolysis, activation, and cyclization.

Key Steps:

  • N-Alkylation: 2,4-Dimethylaniline reacts with ethyl 4-bromobutyrate to give N-alkylated intermediates.
  • Carbamoylation: The intermediate reacts with carbamoyl chlorides or isocyanates to introduce carbamate groups.
  • Hydrolysis & Activation: Hydrolysis of esters yields carboxylic acids, which are then activated with thionyl chloride.
  • Intramolecular Cyclization: Using Lewis acids like aluminum trichloride, the activated acid undergoes cyclization to form the azepine ring.

Data Table:

Step Reagents & Conditions Product Yield (%) Notes
1 Ethyl 4-bromobutyrate + 2,4-dimethylaniline N-Alkylated intermediate 80-90 High yield N-alkylation
2 Carbamoyl chloride or isocyanate Carbamate derivative 70-85 Carbamoylation step
3 Hydrolysis (NaOH/HCl) Carboxylic acid 75-85 Hydrolysis of ester
4 SOCl₂ activation Acyl chloride 80 Activation for cyclization
5 Cyclization with AlCl₃ Tetrahydrobenzo[b]azepine 60-78 Ring closure

Reference: This approach aligns with the synthesis described in the patent WO2004018432A1, emphasizing the use of readily available starting materials and straightforward cyclization procedures.

Asymmetric Hydrogenation of Olefinic Precursors

Method Overview:

Highly enantioselective hydrogenation of olefins bearing the benzo[b]azepine core, using chiral catalysts, provides access to optically active tetrahydrobenzo[b]azepines.

Key Steps:

Data Table:

Step Reagents & Conditions Product Enantiomeric Excess (ee) Yield (%) Notes
1 Olefin + Ru catalyst Hydrogenated azepine 85% 90 High stereoselectivity
2 Acylation or amidation Functionalized derivative 75-85 Final functionalization

Reference: The methodology is detailed in the study on asymmetric hydrogenation (Reference) and offers a route to chiral compounds with high stereoselectivity.

Synthesis via Lithiation and Electrophilic Trapping

Method Overview:

This approach involves lithiation of N-protected tetrahydrobenzo[b]azepines, followed by trapping with electrophiles to generate 2,2-disubstituted derivatives.

Key Steps:

  • Lithiation: Using organolithium reagents (e.g., n-BuLi) at low temperatures to deprotonate the aromatic ring or nitrogen.
  • Electrophilic Trapping: Quenching with electrophiles such as alkyl halides, acyl chlorides, or aldehydes.
  • Ring Closure & Functionalization: The resulting intermediates undergo intramolecular or intermolecular cyclizations to form the azepine core.

Data Table:

Step Reagents & Conditions Product Yield (%) Notes
1 n-BuLi, low temp Organolithium intermediate Highly reactive
2 Electrophile addition Disubstituted azepine 50-70 Versatile electrophiles

Reference: This method is detailed in the full paper on substituted tetrahydro-1-benzazepines (Reference) and provides a flexible route for structural diversification.

Key Research Outcomes & Data Summary

  • Yield Ranges: Most methods report yields between 60-85%, with asymmetric hydrogenation achieving high enantiomeric excess (>85% ee).
  • Reaction Conditions: Reactions are typically performed under inert atmospheres, at temperatures ranging from -78°C (for lithiation) to room temperature or slightly elevated temperatures for cyclizations.
  • Solvent Choices: Common solvents include dichloromethane, toluene, DCE, methanol, and acetonitrile, selected based on reagent compatibility and reaction type.
  • Safety & Efficiency: The processes emphasize the use of readily available, inexpensive reagents, with some methods avoiding hazardous reagents like LiAlH₄.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving halogenation or nitration using reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions include various substituted azepines, which can be further utilized in drug synthesis .

Scientific Research Applications

2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 2,3,4,5-tetrahydrobenzo[b]azepine-5-acetic acid with structurally similar compounds, focusing on ring systems, substituents, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituent Biological Activity (IC₅₀) Source/Reference
2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic acid Benzo[b]azepine Acetic acid at C5 Insufficient data N/A
(E)-N-(4-ethoxyphenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide (D9) Benzo[b][1,4]dioxocin Acrylamide at C8 HepG2: 0.79 μM; EGFR: 0.36 μM
(E)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylic acid (Compound C) Benzo[b][1,4]dioxocin Acrylic acid at C8 Moderate antiproliferative activity
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid Benzo[f][1,4]oxazepine Carboxylic acid at C5 Not reported
(R)-2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine Benzo[b]azepine Amine at C5 Not reported

Key Observations

Core Heterocyclic Modifications: Benzo[b]azepine vs. Benzo[b]azepine vs. Benzo[f]oxazepine: The oxazepine variant () introduces an oxygen atom into the seven-membered ring, altering solubility and hydrogen-bonding capacity compared to the nitrogen-containing azepine.

Substituent Effects :

  • Acetic Acid vs. Amide/Acrylic Acid : The presence of an acetic acid group at C5 in the target compound may influence solubility and ionic interactions with targets. In contrast, compound D9 (amide) exhibits superior antiproliferative activity, likely due to enhanced hydrophobic interactions and stability . Compound C (acrylic acid) shows reduced potency compared to D9 , suggesting that the amide moiety is critical for EGFR inhibition .
  • Amine vs. Carboxylic Acid : The (R)-configured amine derivative () lacks the ionizable carboxylic acid group, which may limit its ability to engage in charge-based interactions with biological targets.

Stereochemical Considerations :

  • The (R)- and (S)-isomers of 2,3,4,5-tetrahydrobenzo[b]azepin-5-amine (–11) highlight the importance of stereochemistry in pharmacodynamics. While data are absent for the acetic acid derivative, chiral centers in analogous compounds often dictate binding specificity and metabolic stability.

Biological Activity

2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic acid is a bicyclic compound with notable structural complexity, characterized by a seven-membered azepine ring fused to a benzene ring and an acetic acid functional group at the 5-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential therapeutic applications in treating various neurological and psychiatric disorders.

  • Molecular Formula : C12_{12}H15_{15}N
  • Molecular Weight : Approximately 175.23 g/mol

Antidepressant Effects

Research indicates that derivatives of 2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic acid exhibit antidepressant properties. Compounds related to this structure have shown efficacy in modulating neurotransmitter systems, particularly through interactions with dopamine D3 receptors. These interactions are crucial for addressing disorders such as depression and schizophrenia .

Nitric Oxide Synthase Inhibition

A class of 1,7-disubstituted derivatives of 2,3,4,5-tetrahydro-1H-benzo[b]azepine has been designed and synthesized as selective inhibitors of human neuronal nitric oxide synthase (nNOS). These compounds demonstrated significant potency and selectivity, providing a basis for potential therapeutic applications in managing neuropathic pain .

PARP-1 Inhibition

Recent studies have identified novel derivatives of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'] that act as potent inhibitors of poly(ADP-ribose) polymerase (PARP-1). These compounds were shown to induce apoptosis in cancer cell lines and exhibited favorable pharmacokinetic properties comparable to existing PARP inhibitors like rucaparib .

Structure-Activity Relationship (SAR)

The biological activity of 2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic acid is significantly influenced by its structural modifications. The following table summarizes key findings from SAR studies:

CompoundModificationBiological ActivityReference
Compound 17Basic amine side chain at 1-positionSelective nNOS inhibitor
Compound 11bHydroxyl group additionPARP-1 inhibitor; induces apoptosis in A549 cells
Compound XSubstituted phenyl ringAntidepressant activity via D3 receptor modulation

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant effects of various tetrahydrobenzo[b]azepine derivatives in animal models. The results indicated that certain compounds significantly reduced depressive-like behaviors in mice subjected to stress tests. The mechanism was linked to enhanced serotonergic and dopaminergic signaling.

Case Study 2: Neuropathic Pain Management

In an in vivo model of neuropathic pain induced by spinal nerve ligation, a specific nNOS inhibitor derived from the tetrahydrobenzo[b]azepine scaffold demonstrated robust analgesic effects. The study highlighted the compound's ability to modulate pain pathways effectively without significant side effects .

Q & A

Q. What are the common synthetic routes for 2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid?

The synthesis typically involves cyclization of precursors such as substituted benzazepines or azepine intermediates. A key step is the formation of the bicyclic core via acid- or base-catalyzed cyclization. For example, cyclization of an appropriate amino acid derivative (e.g., via Friedel-Crafts alkylation) followed by acetic acid side-chain introduction using alkylation or coupling reactions. Reaction optimization often includes temperature control (0–100°C) and solvents like dichloromethane or THF .

Q. How is the compound characterized analytically?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity. Mass spectrometry (MS) determines molecular weight. Impurity profiling follows pharmacopeial guidelines, with relative retention times and peak response thresholds (e.g., ≤0.5% for individual impurities) .

Q. What biological mechanisms are associated with this compound?

The compound’s bicyclic structure enables interactions with enzymes such as proteases or kinases. Studies suggest potential as an enzyme inhibitor (e.g., angiotensin-converting enzyme analogs) due to its carboxylic acid group, which mimics natural substrates. Activity is often tested via in vitro assays (e.g., fluorescence-based enzymatic inhibition) .

Q. How do structural features influence solubility and bioavailability?

The acetic acid moiety enhances water solubility, particularly in salt forms (e.g., hydrochloride). The rigid bicyclic structure may limit membrane permeability, necessitating prodrug strategies (e.g., esterification) for improved bioavailability. Solubility is quantified via shake-flask methods at physiological pH .

Advanced Research Questions

Q. How can reaction conditions be optimized to control stereochemistry during synthesis?

Chiral resolution involves using enantiopure precursors or catalysts (e.g., chiral auxiliaries in cyclization). Asymmetric hydrogenation or enzymatic resolution (e.g., lipase-mediated hydrolysis) can isolate desired enantiomers. Reaction monitoring via chiral HPLC ensures enantiomeric excess (>98%) .

Q. How to resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from assay variability (e.g., cell line differences) or impurity interference. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and cross-check purity via LC-MS. Statistical meta-analysis of published IC₅₀ values can identify outliers .

Q. What methodologies are effective for separating enantiomers of this compound?

Chiral stationary phases (CSPs) in HPLC (e.g., amylose- or cellulose-based columns) resolve enantiomers. Preparative-scale separation uses simulated moving bed (SMB) chromatography. Circular dichroism (CD) spectroscopy confirms absolute configuration post-separation .

Q. How to establish structure-activity relationships (SAR) for derivatives?

Systematic substitution at the azepine ring (e.g., halogenation, alkylation) or acetic acid group (e.g., amide analogs) is followed by in vitro screening. Quantitative SAR (QSAR) models using computational tools (e.g., molecular docking) predict bioactivity trends. Key parameters: logP, polar surface area, and hydrogen-bonding capacity .

Q. What are the critical impurities to monitor during synthesis, and how are they quantified?

Common impurities include deacetylated analogs, oxidation byproducts (e.g., ketones), and residual precursors. Pharmacopeial methods specify HPLC conditions (C18 column, gradient elution with acetonitrile/water). Acceptance criteria: ≤2.0% total impurities, with individual limits for genotoxic species .

Q. How does this compound compare structurally and functionally to related benzazepine derivatives?

Compound NameKey SubstituentsMolecular WeightBioactivity Notes
2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic AcidAcetic acid at position 5~220 g/molACE inhibition, moderate solubility
Benazepril-related Compound AEthoxycarbonyl group460.96 g/molAngiotensin-converting enzyme inhibitor
Diltiazem Impurity 2Acetate, dimethylaminoethyl414.52 g/molCalcium channel modulation

Functional differences arise from substituent electronegativity and steric effects. The acetic acid group enhances solubility but may reduce membrane permeability compared to esterified analogs .

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